molecular formula C19H25ClN4O2 B5539570 4-{[4-(5-氯-2-吡啶基)-1-哌嗪基]羰基}-1-环戊基-2-吡咯烷酮

4-{[4-(5-氯-2-吡啶基)-1-哌嗪基]羰基}-1-环戊基-2-吡咯烷酮

货号 B5539570
分子量: 376.9 g/mol
InChI 键: AWAIIQLVIWJZST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This molecule is part of a class of compounds with potential pharmacological activities. Its structure suggests it could interact with biological targets through multiple points of contact due to its diverse functional groups. This analysis does not cover drug use, dosage, or side effects but focuses on the chemical and physical properties and the synthesis of the compound.

Synthesis Analysis

The synthesis of similar bicyclic systems involves cycloaddition reactions followed by reductive opening of the lactone-bridged adducts. This method has been applied to synthesize compounds with potential activity as substance P antagonists, indicating the versatility of this synthetic approach in generating complex molecules with biological activity (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds reveals that the piperidine ring can adopt twisted chair conformations, while the pyrrolidine ring can have a twisted envelope structure. This conformational flexibility could be crucial for the biological activity of these molecules, as it affects how they interact with their targets (Sundar et al., 2011).

Chemical Reactions and Properties

The compound's chemical reactions include novel carbonylation reactions at a C-H bond in the piperazine ring, facilitated by catalytic amounts of Rh4(CO)12 in the presence of CO and ethylene. This reaction highlights the compound's ability to undergo functionalization through regioselective carbonylation, a valuable property for further derivatization (Ishii et al., 1997).

科学研究应用

合成和化学性质

研究表明了相关的环戊[c]哌啶和吡咯[3,4-c]哌啶的效用,它们是通过与目标化学结构类似的过程合成的。这些化合物已被研究其作为物质 P 拮抗剂的潜力,表明它们与针对神经激肽-1 (NK1) 受体的治疗剂的开发相关 (Wu 等人,2000)

潜在治疗应用

大量研究集中在开发具有潜在治疗应用的新化合物,例如抗癌剂。例如,一系列基于 5-(4-氯苯基)-1,3,4-噻二唑的化合物,具有吡啶鎓和取代的哌嗪,已被合成并评估了其对各种癌细胞系的细胞毒性潜力,突出了与目标化学物质相关的结构在药物化学中的重要性 (El-Masry 等人,2022)

分子相互作用和药物递送

该化合物的结构特征在探索分子相互作用和药物递送系统开发的研究中也发挥着至关重要的作用。例如,对大麻素受体拮抗剂分子相互作用的研究揭示了哌嗪衍生物在理解受体-配体相互作用中的重要性,为受体特异性治疗剂的设计提供了见解 (Shim 等人,2002)

属性

IUPAC Name

4-[4-(5-chloropyridin-2-yl)piperazine-1-carbonyl]-1-cyclopentylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c20-15-5-6-17(21-12-15)22-7-9-23(10-8-22)19(26)14-11-18(25)24(13-14)16-3-1-2-4-16/h5-6,12,14,16H,1-4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAIIQLVIWJZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cyclopentylpyrrolidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。